N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a cyclohexylsulfanyl group
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(cyclohexylsulfanyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Mechanism of Action
The mechanism by which N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide
- N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide
Uniqueness
N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a cyclohexylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S2/c1-13-7-9-15(10-8-13)20(17,18)16-11-12-19-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGXLZHDTXRXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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